Lipophilicity Comparison: LogP of N-(2,3-Dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine vs. N-(2-Furylmethyl)propane-1,3-diamine
The computed XLogP3 of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)propane-1,3-diamine is 3 [1]. In contrast, the simpler analog N-(2-furylmethyl)propane-1,3-diamine (CAS 21878-50-2, lacking the cyclohexyl group) has a lower predicted logP, consistent with its reduced carbon count and smaller hydrophobic surface area. This difference in lipophilicity directly impacts membrane permeability and non-specific protein binding, making the target compound more suitable for applications requiring enhanced passive diffusion.
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | N-(2-Furylmethyl)propane-1,3-diamine (CAS 21878-50-2); exact XLogP3 not available in same database, but predicted to be < 1 due to absence of cyclohexyl ring |
| Quantified Difference | Estimated ΔXLogP3 > 2 units (class-level inference based on structure) |
| Conditions | Computed descriptor using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A logP difference of >2 units corresponds to an approximately 100-fold difference in partition coefficient, critically influencing permeability and distribution profiles.
- [1] PubChem Compound Summary for CID 44122756. National Center for Biotechnology Information (2026). View Source
